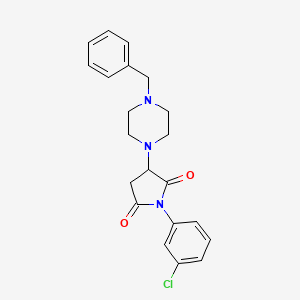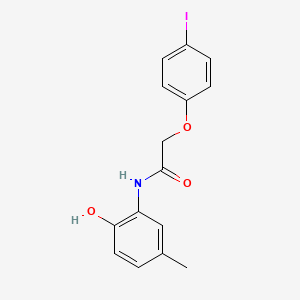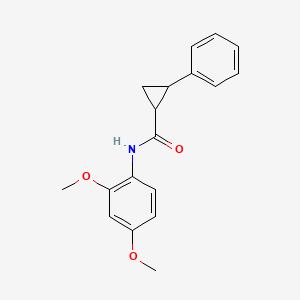![molecular formula C14H15BrO5 B5027525 5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5027525.png)
5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as BFD, is a synthetic molecule with potential applications in various fields of scientific research. BFD is a derivative of the natural product, gambogic acid, which has been traditionally used in Chinese medicine for its anti-inflammatory and anticancer properties. BFD is a promising compound due to its unique chemical structure and potential biological activities.
作用機序
The mechanism of action of 5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is not yet fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines. This compound also has antioxidant properties and can scavenge free radicals, which can cause cellular damage and contribute to the development of diseases such as cancer.
実験室実験の利点と制限
One advantage of using 5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its potent anticancer activity. This compound is effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, this compound's potential use in other disease areas, such as neurodegenerative diseases, is an area of future research.
合成法
The synthesis of 5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione involves a multi-step process starting with the reaction of 2-bromo-5-furaldehyde with 2,4-pentanedione in the presence of a base to form the intermediate compound, 5-bromo-2-(2,4-pentanedionyl)furan. This intermediate is then reacted with butylmagnesium bromide and methyl vinyl ketone to form this compound.
科学的研究の応用
5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione has been investigated for its potential use in various fields of scientific research. One of the primary areas of interest is its anticancer activity. Studies have shown that this compound has potent anticancer effects against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound induces cell death in cancer cells by activating apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO5/c1-3-4-7-14(2)19-12(16)10(13(17)20-14)8-9-5-6-11(15)18-9/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUXFQCGLRBXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC=C(O2)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5027446.png)

![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5027454.png)

![2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5027460.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5027466.png)

![N-(tert-butyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5027480.png)

![2-{4-[(2-furylmethyl)amino]-2-hydroxy-6,7-dimethoxy-3-methyl-1-naphthyl}-N-phenylacetamide](/img/structure/B5027495.png)
![(3aS*,5S*,9aS*)-5-(5-ethyl-2-furyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027503.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5027511.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5027532.png)
![tetrahydro-2-furanylmethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027547.png)